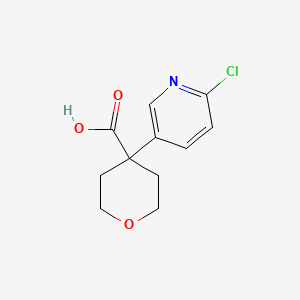

4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12ClNO3/c12-9-2-1-8 (7-13-9)11 (10 (14)15)3-5-16-6-4-11/h1-2,7H,3-6H2, (H,14,15) . This provides a standardized way to represent the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.67 . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not provided in the search results .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrazole and pyridine derivatives, such as those closely related to 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carboxylic acid, demonstrate their potential in scientific research. For instance, Shen et al. (2012) synthesized pyrazole derivatives and characterized them through various spectroscopic techniques and X-ray diffraction, comparing the results with density-functional-theory (DFT) calculations. This provides insights into the stability and tautomeric forms of these compounds, essential for designing molecules with desired properties (Li-qun Shen et al., 2012).

Spin States in Iron(II) Complexes

Berdiell et al. (2021) explored the effect of tether groups on the spin states of iron(II) complexes, highlighting the role of functional groups in determining the spin-crossover behavior of these compounds. Such studies are crucial for applications in molecular electronics and spintronics, where the control of spin states is fundamental (Izar Capel Berdiell et al., 2021).

Water Clusters in Metal-Organic Frameworks

Research by Ghosh and Bharadwaj (2004) on the structure of a discrete hexadecameric water cluster in a metal-organic framework structure exemplifies the intricate ways water molecules can be organized. Understanding these structures aids in the development of materials with specific porosity and adsorption properties, useful in catalysis, gas storage, and separation technologies (S. Ghosh & P. K. Bharadwaj, 2004).

Functionalization Reactions

The study of functionalization reactions, as discussed by Yıldırım et al. (2005), demonstrates the chemical versatility of pyrazole carboxylic acid derivatives. These reactions are pivotal for synthesizing a broad range of compounds with potential pharmacological activities, showcasing the relevance of such chemical entities in drug discovery (İ. Yıldırım et al., 2005).

Magnetic Catalysis

Asghari and Mohammadnia (2016) highlighted the use of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst. This research underscores the importance of combining organic and inorganic components to create catalysts that are efficient, easy to recover, and reusable, contributing to greener chemical processes (Sakineh Asghari & M. Mohammadnia, 2016).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Properties

IUPAC Name |

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-8(7-13-9)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPKKSKPJHUFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CN=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)

![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)

![[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine](/img/structure/B2957842.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)